4-Chloro-6-hydrazinopyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61591. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6-chloropyrimidin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4/c5-3-1-4(9-6)8-2-7-3/h1-2H,6H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYXYZCSAJZLFEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00289494 | |

| Record name | 4-Chloro-6-hydrazinopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5767-35-1 | |

| Record name | 5767-35-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-6-hydrazinopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-6-hydrazinylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-Chloro-6-hydrazinopyrimidine: Chemical Properties, Structure, and Synthetic Applications

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-hydrazinopyrimidine, a key heterocyclic intermediate in organic synthesis and medicinal chemistry. The document details its chemical structure, physicochemical properties, and established synthetic protocols. Emphasis is placed on its reactivity, which is primarily dictated by the chloro and hydrazino functional groups, making it a versatile building block for the development of novel pharmaceutical and agrochemical compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, tabulated data for easy reference, and graphical representations of its synthesis and application workflows.

Chemical Structure and Identifiers

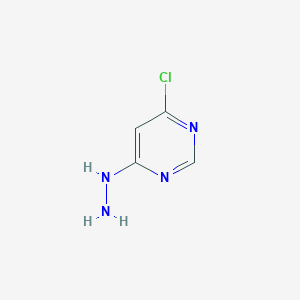

This compound is an organic compound featuring a pyrimidine ring core.[1] This six-membered aromatic heterocycle contains two nitrogen atoms at positions 1 and 3. The structure is further characterized by a chlorine atom at the 4-position and a hydrazine group (-NHNH₂) at the 6-position, which are the primary sites of its chemical reactivity.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (6-chloropyrimidin-4-yl)hydrazine[2][3][4] |

| CAS Number | 5767-35-1[1][2][4][5][6] |

| Molecular Formula | C₄H₅ClN₄[1][3][4][6] |

| Molecular Weight | 144.56 g/mol [1][4][5][6] |

| SMILES | C1=C(N=CN=C1Cl)NN[3] |

| InChI | InChI=1S/C4H5ClN4/c5-3-1-4(9-6)8-2-7-3/h1-2H,6H2,(H,7,8,9)[3] |

| InChIKey | NYXYZCSAJZLFEH-UHFFFAOYSA-N[2][3] |

Physicochemical Properties

The compound typically presents as an off-white solid or crystalline powder at room temperature.[1][7] The presence of the polar hydrazine group suggests moderate solubility in polar solvents.[1] For long-term stability, it should be stored in a freezer under an inert atmosphere, protected from light and moisture.[4][5][6][7]

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | Off-white solid / crystalline powder | [1][7] |

| Melting Point | 164-165 °C | [4][5][7] |

| Boiling Point | 254.8 ± 50.0 °C (Predicted) | [4][5] |

| Density | 1.63 ± 0.1 g/cm³ (Predicted) | [4][5] |

| pKa | 7.29 ± 0.70 (Predicted) | [4][5] |

| LogP | 0.4156 | [6] |

| Storage Conditions | Store at -20°C, inert atmosphere, dark, away from moisture | [4][5][6][7] |

Synthesis and Experimental Protocols

The most common and efficient synthesis of this compound involves the reaction of 4,6-dichloropyrimidine with hydrazine hydrate.

Synthetic Workflow

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is a consolidated procedure based on established literature methods.[2][4]

Objective: To synthesize this compound from 4,6-dichloropyrimidine.

Reagents and Materials:

-

4,6-Dichloropyrimidine

-

Hydrazine hydrate (80% solution or similar)

-

Methanol or Ethanol (anhydrous)

-

Water (distilled or deionized)

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a 250 mL three-necked flask, dissolve 4,6-dichloropyrimidine (e.g., 15 g, 100 mmol) in ethanol or methanol (e.g., 100 mL).

-

Cool the resulting solution to 0-5 °C using an ice bath while stirring.

-

Slowly add hydrazine hydrate (e.g., 4.7 mL, 120 mmol) dropwise to the reaction mixture using a dropping funnel, ensuring the temperature remains low.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 to 1.5 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with water to remove any remaining salts.

-

Purify the crude product by recrystallization from ethanol to yield the final product as a light-yellow or off-white solid.[4]

Chemical Reactivity and Applications

This compound is a valuable synthetic intermediate due to its two reactive sites.[1]

-

Nucleophilic Aromatic Substitution: The chlorine atom at the C4 position is a good leaving group and can be readily displaced by various nucleophiles. This allows for the introduction of a wide range of functional groups.

-

Hydrazine Group Reactions: The hydrazine moiety is nucleophilic and readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazone derivatives.[1] It can also be involved in cyclization reactions to form fused heterocyclic systems.

These reactive properties make it a versatile building block for creating libraries of compounds for drug discovery.[1]

Caption: Key reaction pathways for this compound.

Spectral Properties (Theoretical Analysis)

While specific experimental spectra for this compound are best sourced from dedicated databases, a theoretical analysis based on its structure provides valuable insight.

-

¹H NMR: The spectrum would be expected to show signals for the two distinct aromatic protons on the pyrimidine ring. The protons of the hydrazine group (-NH and -NH₂) would likely appear as broad signals that are exchangeable with D₂O.

-

¹³C NMR: Four distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the four carbon atoms in the pyrimidine ring.

-

IR Spectroscopy: Key absorption bands would include N-H stretching from the hydrazine group, C=N and C=C stretching from the pyrimidine ring, and a characteristic C-Cl stretching vibration.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺). Crucially, due to the presence of one chlorine atom, it would exhibit a characteristic isotopic pattern with an (M+2)⁺ peak that is approximately one-third the intensity of the M⁺ peak.

Biological Context and Drug Discovery

Pyrimidine and hydrazone derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and antitumoral properties.[8][9][10][11][12] this compound serves as a critical scaffold for synthesizing novel derivatives for biological screening. Its dual reactivity allows for the systematic modification of its structure to explore structure-activity relationships (SAR) and optimize for desired therapeutic effects.

Caption: Role in a typical drug discovery workflow.

Safety and Handling

As with many reactive chemical intermediates, appropriate safety precautions should be taken when handling this compound. It may pose health risks, including potential toxicity.[1] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. All manipulations should be performed in a well-ventilated fume hood.

References

- 1. CAS 5767-35-1: this compound | CymitQuimica [cymitquimica.com]

- 2. prepchem.com [prepchem.com]

- 3. PubChemLite - 4-chloro-6-hydrazinylpyrimidine (C4H5ClN4) [pubchemlite.lcsb.uni.lu]

- 4. This compound CAS#: 5767-35-1 [amp.chemicalbook.com]

- 5. This compound CAS#: 5767-35-1 [m.chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. lookchem.com [lookchem.com]

- 8. researchgate.net [researchgate.net]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-6-hydrazinopyrimidine (CAS: 5767-35-1): Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-6-hydrazinopyrimidine, a key building block in medicinal chemistry. This document details its physicochemical properties, synthesis methodologies, and explores the burgeoning research into the therapeutic applications of its derivatives, particularly in the realms of oncology and infectious diseases.

Core Compound Specifications

This compound is a pyrimidine derivative characterized by the presence of a reactive chlorine atom and a hydrazinyl group. These functional groups make it a versatile precursor for the synthesis of a wide array of heterocyclic compounds with diverse biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5767-35-1 | [1][2] |

| Molecular Formula | C₄H₅ClN₄ | [3] |

| Molecular Weight | 144.56 g/mol | [1] |

| Melting Point | 164-165 °C | [1] |

| Boiling Point (Predicted) | 254.8 ± 50.0 °C | [1] |

| Density (Predicted) | 1.63 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 7.29 ± 0.70 | [1] |

| Appearance | White to off-white solid | General observation |

| SMILES | C1=C(Cl)N=CN=C1NN | [3] |

| InChI | InChI=1S/C4H5ClN4/c5-3-1-4(9-6)8-2-7-3/h1-2H,6H2,(H,7,8,9) | [3] |

Synthesis Protocols

The synthesis of this compound is most commonly achieved through the nucleophilic substitution of a chlorine atom in a dichloropyrimidine precursor with hydrazine. Below are two detailed experimental protocols.

Protocol 1: Synthesis from 4,6-Dichloropyrimidine in Methanol

This protocol describes a straightforward synthesis at room temperature.

Experimental Procedure:

-

Dissolve 12 g of 4,6-dichloropyrimidine in 100 ml of methanol in a suitable reaction vessel.

-

While stirring, add 12 ml of hydrazine hydrate (80%) dropwise to the solution.

-

Continue stirring the reaction mixture for 1 hour at room temperature.

-

Collect the resulting precipitate by suction filtration.

-

Wash the precipitate with water.

-

Dry the product to obtain this compound.

Protocol 2: Synthesis from 4,6-Dichloropyrimidine in Ethanol with Cooling

This protocol utilizes ethanol as the solvent and involves an initial cooling step.

Experimental Procedure:

-

Dissolve 15 g (100 mmol) of 4,6-dichloropyrimidine in ethanol in a 250 mL three-necked flask.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add 4.7 mL (120 mmol) of hydrazine hydrate dropwise to the reaction flask while maintaining the cool temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 90 minutes.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water to precipitate the crude product.

-

Purify the product by recrystallization from ethanol to yield this compound as a light yellow solid.

Caption: General workflow for the synthesis of this compound.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated significant potential as both anticancer and antimicrobial agents. The versatile nature of the hydrazone linkage allows for the creation of large libraries of compounds with diverse pharmacological profiles.

Anticancer Activity

Numerous studies have reported the synthesis of novel hydrazone derivatives of this compound with potent cytotoxic activity against various cancer cell lines.

Table 2: Anticancer Activity of Selected this compound Derivatives

| Derivative Class | Cell Line | IC₅₀ (µM) | Proposed Mechanism of Action | Source(s) |

| Dihydrazone Pyrimidine | BGC-823 (Gastric Cancer) | 7.89 - 9.00 | Increased ROS, Apoptosis Induction, DNA Groove Binding | [4] |

| Dihydrazone Pyrimidine | BEL-7402 (Hepatocellular Carcinoma) | 6.70 - 7.66 | Increased ROS, Apoptosis Induction, DNA Groove Binding | [4] |

| Pyrazolo-pyrimidinones | MCF-7 (Breast Cancer) | Not specified | Apoptosis Induction, G0/G1 Cell Cycle Arrest, EGFR Inhibition, G-quadruplex DNA Stabilization | [5][6] |

| Tetralin-2-thioxopyrimidine | Hela (Cervical Cancer) | 3.5 - 10.5 | Not specified | [7] |

| Tetralin-2-thioxopyrimidine | MCF-7 (Breast Cancer) | 4.5 | Not specified | [7] |

| Quinoline Hydrazide | SH-SY5Y (Neuroblastoma) | Micromolar potency | G1 Cell Cycle Arrest, p27kip1 Upregulation | [8] |

| Quinoline Hydrazide | Kelly (Neuroblastoma) | Micromolar potency | G1 Cell Cycle Arrest, p27kip1 Upregulation | [8] |

| Methylsulfonylbenzene Hydrazone | 59 Human Cancer Cell Lines | GI₅₀ of 0.26 (most active compound) | COX-2, EGFR, and HER2 Inhibition | [9] |

Mechanism of Action: A Focus on EGFR Inhibition

Several studies involving pyrimidine derivatives suggest that a key mechanism of their anticancer effect is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers a cascade of intracellular signaling events that promote cell proliferation, survival, and metastasis. The diagram below illustrates a simplified representation of this pathway and the inhibitory action of certain pyrimidine derivatives.

References

- 1. This compound CAS#: 5767-35-1 [chemicalbook.com]

- 2. tandfonline.com [tandfonline.com]

- 3. PubChemLite - 4-chloro-6-hydrazinylpyrimidine (C4H5ClN4) [pubchemlite.lcsb.uni.lu]

- 4. Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (6-chloropyrimidin-4-yl)hydrazine

This technical guide provides a comprehensive overview of the synthesis of (6-chloropyrimidin-4-yl)hydrazine, a key intermediate in the development of various pharmaceutical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols, comparative data, and a mechanistic overview of the core synthesis.

Core Synthesis Overview

The principal and most widely employed method for the synthesis of (6-chloropyrimidin-4-yl)hydrazine is the nucleophilic aromatic substitution (SNAr) reaction of 4,6-dichloropyrimidine with hydrazine hydrate. This reaction is typically conducted in an alcoholic solvent at or below room temperature, affording the desired product in good yields. The reaction is regioselective, with one of the chlorine atoms being displaced by the hydrazine nucleophile.

Reaction Scheme

The general reaction scheme is as follows:

Experimental Protocols

Two detailed experimental protocols are presented below, utilizing methanol and ethanol as solvents. These protocols are based on established literature procedures.

Protocol 1: Synthesis in Methanol

This protocol is adapted from a common laboratory preparation method.[1]

Materials:

-

4,6-dichloropyrimidine

-

Hydrazine hydrate (80% solution in water)

-

Methanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 12 g of 4,6-dichloropyrimidine in 100 ml of methanol.

-

To this solution, add 12 ml of 80% hydrazine hydrate dropwise with continuous stirring. The addition should be performed at a rate that maintains the reaction temperature at room temperature.

-

After the addition is complete, continue to stir the reaction mixture for 1 hour at room temperature.

-

A precipitate of (6-chloropyrimidin-4-yl)hydrazine will form.

-

Collect the precipitate by vacuum filtration (sucking off the precipitate).

-

Wash the collected solid with deionized water.

-

Dry the product to obtain (6-chloropyrimidin-4-yl)hydrazine.

Protocol 2: Synthesis of a Substituted Analog in Ethanol

This protocol describes the synthesis of a structurally related compound, 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine, and can be adapted for the synthesis of the title compound.[2]

Materials:

-

5-bromo-2,4-dichloropyrimidine

-

Ethanol

-

Triethylamine

-

Hydrazine hydrate

-

Chilled deionized water

Procedure:

-

In a suitable reaction vessel, dissolve 0.01 mol of 5-bromo-2,4-dichloropyrimidine in ethanol.

-

Cool the solution to 0–5 °C in an ice bath.

-

To the cold reaction mixture, add 0.01 mol of triethylamine.

-

Slowly add 0.02 mol of hydrazine hydrate to the mixture, maintaining the temperature between 5-10 °C.

-

Allow the reaction mass to stir at room temperature for 1 hour.

-

The resulting solid product is collected by filtration.

-

Wash the solid with chilled deionized water and dry to afford the final product.

Data Presentation

The following table summarizes the quantitative data from the cited experimental protocols.

| Parameter | Protocol 1 | Protocol 2 (Analog) |

| Starting Material | 4,6-dichloropyrimidine | 5-bromo-2,4-dichloropyrimidine |

| Starting Material Amount | 12 g | 0.01 mol |

| Hydrazine Hydrate | 12 ml (80%) | 0.02 mol |

| Solvent | Methanol (100 ml) | Ethanol |

| Base | None specified | Triethylamine (0.01 mol) |

| Temperature | Room Temperature | 0-10 °C, then Room Temp. |

| Reaction Time | 1 hour | 1 hour |

| Product Yield | 10 g | 83% |

Mandatory Visualizations

Synthesis Pathway

The following diagram illustrates the chemical transformation from 4,6-dichloropyrimidine to (6-chloropyrimidin-4-yl)hydrazine.

Caption: Reaction scheme for the synthesis of (6-chloropyrimidin-4-yl)hydrazine.

Experimental Workflow

This diagram outlines the general laboratory workflow for the synthesis.

Caption: A generalized workflow for the synthesis and isolation of the product.

Characterization

The synthesized (6-chloropyrimidin-4-yl)hydrazine can be characterized using various spectroscopic techniques.

-

1H NMR: Based on the data for the analogous 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine, the expected proton NMR spectrum in DMSO-d6 would show signals for the pyrimidine ring proton, the NH proton, and the NH2 protons. The reported chemical shifts for the bromo-analog are δ 8.05 (s, 1H, NH), 7.80 (s, 1H, py-H), and 4.30 (s, 2H, NH2).[2] It is expected that the signals for (6-chloropyrimidin-4-yl)hydrazine will be in a similar region.

Reaction Mechanism

The synthesis of (6-chloropyrimidin-4-yl)hydrazine from 4,6-dichloropyrimidine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This mechanism involves two main steps:

-

Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of hydrazine acts as a nucleophile and attacks one of the electron-deficient carbon atoms of the pyrimidine ring that is bonded to a chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex.

-

Leaving Group Departure: The aromaticity of the pyrimidine ring is restored by the elimination of a chloride ion (the leaving group).

The pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the two nitrogen atoms in the ring.

Mechanism Diagram

The logical relationship of the SNAr mechanism is depicted below.

Caption: The stepwise mechanism of the SNAr reaction.

References

The Versatile Synthon: A Technical Guide to 4-Chloro-6-hydrazinopyrimidine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of 4-chloro-6-hydrazinopyrimidine as a pivotal building block in the synthesis of diverse heterocyclic scaffolds. Its unique bifunctional nature, possessing both a reactive chlorine atom and a nucleophilic hydrazine moiety, renders it an invaluable precursor for constructing complex molecular architectures with significant applications in medicinal chemistry and materials science. This document provides a comprehensive overview of its synthesis, key reactions, and applications, supplemented with detailed experimental protocols and quantitative data to facilitate its use in the laboratory.

Synthesis of this compound

The primary and most efficient route to this compound involves the selective nucleophilic substitution of one chlorine atom in 4,6-dichloropyrimidine with hydrazine. The reaction is typically carried out in a protic solvent like methanol or ethanol at room temperature.

Experimental Protocol: Synthesis of this compound[1]

-

Materials:

-

4,6-Dichloropyrimidine (1.0 eq)

-

Hydrazine hydrate (80% solution, 1.0-1.2 eq)

-

Methanol

-

-

Procedure:

-

Dissolve 4,6-dichloropyrimidine (e.g., 12 g) in methanol (e.g., 100 ml) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Add hydrazine hydrate (e.g., 12 ml of 80% solution) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product typically precipitates from the reaction mixture.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water.

-

Dry the product to obtain this compound as a white to off-white solid.

-

Key Reactions and Applications

This compound serves as a versatile platform for a variety of chemical transformations, primarily through nucleophilic substitution at the chloro-position and cyclization reactions involving the hydrazine group.

Nucleophilic Substitution Reactions

The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr) by a wide range of nucleophiles. This allows for the introduction of diverse functionalities, leading to a vast library of substituted pyrimidine derivatives.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent | Product | Yield (%) | Reference |

| Amines | Various primary and secondary amines | 4-Amino-6-hydrazinopyrimidines | Varies | [1] |

| Phenoxides | Sodium phenoxide | 4-Phenoxy-6-hydrazinopyrimidine | - | [2] |

| Thiophenoxides | Sodium thiophenoxide | 4-(Phenylthio)-6-hydrazinopyrimidine | - | [2] |

Experimental Protocol: General Procedure for Nucleophilic Substitution with Amines

-

Materials:

-

This compound (1.0 eq)

-

Amine (primary or secondary, 1.0-1.2 eq)

-

Solvent (e.g., Ethanol, DMF)

-

Base (e.g., Triethylamine, K2CO3, optional)

-

-

Procedure:

-

To a solution of this compound in a suitable solvent, add the desired amine.

-

If the amine salt is used or if the reaction is sluggish, add a non-nucleophilic base.

-

Heat the reaction mixture under reflux and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Cyclization Reactions: Synthesis of Fused Heterocycles

The hydrazinyl group is a key functionality for constructing fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines and[3][4][5]triazolo[4,3-c]pyrimidines. These scaffolds are prevalent in many biologically active molecules.

Condensation of this compound with 1,3-dicarbonyl compounds or their equivalents leads to the formation of the pyrazolo[3,4-d]pyrimidine core.

Workflow for the Synthesis of Pyrazolo[3,4-d]pyrimidines

Caption: General workflow for pyrazolo[3,4-d]pyrimidine synthesis.

Reaction with one-carbon synthons like orthoesters or formic acid facilitates the cyclization of the hydrazine moiety to form a triazole ring, resulting in the[3][4][5]triazolo[4,3-c]pyrimidine system.[6]

Experimental Protocol: Synthesis of 7-Chloro-[1][4][5]triazolo[4,3-c]pyrimidine

-

Materials:

-

This compound (1.0 eq)

-

Triethyl orthoformate (excess)

-

Solvent (e.g., Benzene, Toluene)

-

-

Procedure:

-

A solution of this compound in a suitable solvent is treated with an excess of triethyl orthoformate.

-

The reaction mixture is heated under reflux for several hours (e.g., 6 hours).[6]

-

Monitor the reaction by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield the desired[3][4][5]triazolo[4,3-c]pyrimidine.

-

Table 2: Synthesis of Fused Heterocycles from this compound

| Reagent | Fused Heterocycle | Reaction Conditions | Yield (%) | Reference |

| Triethyl orthoformate | 7-Chloro-[3][4][5]triazolo[4,3-c]pyrimidine | Benzene, reflux, 6h | - | [6] |

| Acetyl chloride | 3-Methyl-7-chloro-[3][4][5]triazolo[4,3-c]pyrimidine | Benzene, stirring | - | [6] |

| Ethyl cyanoacetate | 7-Chloro-3-(cyanomethyl)-[3][4][5]triazolo[4,3-c]pyrimidine | - | - | [6] |

Cross-Coupling Reactions

The chloro-substituent on the pyrimidine ring can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for forming carbon-carbon bonds and introducing aryl, vinyl, and alkynyl groups, respectively.

Logical Relationship of Palladium-Catalyzed Cross-Coupling Reactions

Caption: Cross-coupling reactions of this compound.

Experimental Protocol: General Procedure for Suzuki Cross-Coupling

-

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

-

Base (e.g., K2CO3, Na2CO3, K3PO4)

-

Solvent (e.g., Dioxane/water, Toluene, DMF)

-

-

Procedure:

-

To a degassed mixture of a suitable solvent, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Application in Drug Development: Targeting Kinase Signaling Pathways

Derivatives of this compound, particularly pyrazolo[3,4-d]pyrimidines, have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer. One of the key targets is Cyclin-Dependent Kinase 2 (CDK2), an enzyme pivotal for cell cycle progression.

Simplified CDK2 Signaling Pathway and Inhibition

Caption: Inhibition of the CDK2 pathway by pyrazolo[3,4-d]pyrimidines.

The inhibition of CDK2 by these compounds prevents the phosphorylation of the Retinoblastoma (Rb) protein. This, in turn, keeps the E2F transcription factor sequestered, thereby halting the cell cycle at the G1/S transition and inhibiting cancer cell proliferation.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to undergo a variety of transformations, including nucleophilic substitutions, cyclizations, and cross-coupling reactions, provides access to a wide array of complex heterocyclic compounds. The demonstrated biological activity of its derivatives, particularly as kinase inhibitors, underscores its importance in the field of drug discovery and development. The experimental protocols and data presented in this guide are intended to serve as a practical resource for researchers aiming to leverage the synthetic potential of this remarkable molecule.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. prepchem.com [prepchem.com]

- 4. Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-6-hydrazinopyrimidine

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount for the successful synthesis and formulation of active pharmaceutical ingredients (APIs). 4-Chloro-6-hydrazinopyrimidine, a key building block in medicinal chemistry, is no exception. Its solubility and stability profiles dictate its handling, storage, reaction conditions, and ultimately, its utility in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known properties of this compound, alongside detailed experimental protocols for determining its solubility and stability.

Physicochemical Properties

This compound is a white to off-white crystalline powder or solid.[1][2][3][4] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅ClN₄ | [5] |

| Molecular Weight | 144.56 g/mol | [5] |

| Melting Point | 164-165 °C | [1][2][3] |

| Boiling Point (Predicted) | 328.3 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.53 g/cm³ | [1] |

| pKa (Predicted) | 7.29 ± 0.70 | [1][2] |

| Appearance | White to off-white crystalline powder/solid | [1][2][3][4] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, and store in a freezer at -20°C. | [1][2] |

Solubility Profile

The solubility of a compound is a critical factor influencing its bioavailability and suitability for various experimental and manufacturing processes.[6] While specific quantitative solubility data for this compound in a range of solvents is not extensively published, its structural features provide insights into its expected solubility. The presence of the pyrimidine ring with its nitrogen atoms and the hydrazine group suggests a degree of polarity, which would favor solubility in polar solvents.

A qualitative summary of the expected solubility is provided below. It is important to note that these are predictions and should be confirmed experimentally.

| Solvent Type | Examples | Expected Solubility |

| Polar Protic | Water, Ethanol, Methanol | Potentially slightly soluble to soluble, may require heating. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Likely to be soluble. |

| Non-Polar | Hexane, Toluene | Expected to be poorly soluble to insoluble. |

For quantitative analysis, the following table can be used to record experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) | Method Used |

Stability Profile

The stability of this compound is a crucial consideration for its storage, handling, and use in synthetic reactions. Instability can lead to the formation of impurities, which may compromise the yield and purity of the final product.[6] The primary areas of concern for stability are hydrolysis, thermal decomposition, and photodegradation.

Hydrolytic Stability: The hydrazine moiety in this compound makes it susceptible to hydrolysis, a reaction that is often catalyzed by acidic conditions.[7][8][9][10] The C=N bond in hydrazones is known to be labile to hydrolysis.[7][8][9] Therefore, it is anticipated that the compound will exhibit limited stability in aqueous acidic solutions.

Thermal Stability: The melting point of 164-165 °C suggests that this compound is a thermally stable solid at room temperature.[1][2][3] However, like many organic molecules, it may be prone to decomposition at elevated temperatures, especially when in solution.

Photostability: Heterocyclic compounds can be sensitive to light. Exposure to UV or high-intensity visible light may lead to degradation. Photostability testing is recommended to determine the need for light-protected storage and handling.[11][12]

The following table summarizes the expected stability of this compound under various conditions.

| Condition | Expected Stability | Potential Degradation Pathway |

| Aqueous (Acidic pH) | Low | Hydrolysis of the hydrazine group. |

| Aqueous (Neutral pH) | Moderate | Slower hydrolysis may occur. |

| Aqueous (Basic pH) | Moderate to High | Generally more stable than in acidic conditions. |

| Elevated Temperature | Moderate | Thermal decomposition. |

| Light Exposure (UV/Vis) | Low to Moderate | Photodegradation. |

For quantitative stability studies, the following table can be used to document the results.

| Condition | Duration | Percent Degradation | Half-life (t½) | Degradation Products Identified |

Experimental Protocols

To obtain reliable quantitative data on the solubility and stability of this compound, the following experimental protocols are recommended.

Thermodynamic Solubility Assessment (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.[13]

-

Sample Preparation:

-

Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer of a specific pH, ethanol) in a glass vial.

-

Ensure that undissolved solid remains at the end of the experiment.

-

Prepare samples in triplicate for each solvent and temperature condition.[13]

-

-

Equilibration:

-

Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (e.g., 24 to 48 hours).[13][14] The time to reach equilibrium should be determined preliminarily by taking measurements at different time points (e.g., 2, 4, 8, 24, 48 hours) until the concentration plateaus.[14]

-

-

Sample Processing:

-

After equilibration, allow the undissolved solid to sediment.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the supernatant through a suitable filter (e.g., 0.45 µm PTFE or PVDF) to remove any remaining solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[6][15]

-

Determine the concentration of the compound in the supernatant by comparing its response to the calibration curve generated from the standard solutions. This concentration represents the thermodynamic solubility.

-

Stability Assessment (Forced Degradation Studies)

Forced degradation or stress studies are conducted to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[16]

-

Sample Preparation:

-

Prepare solutions of this compound in appropriate solvents (e.g., water, buffers of different pH, methanol). A typical starting concentration is 1 mg/mL.

-

-

Stress Conditions:

-

Hydrolytic Stability:

-

Prepare solutions in acidic (e.g., 0.1 M HCl), neutral (e.g., water or PBS pH 7.4), and basic (e.g., 0.1 M NaOH) conditions.

-

Store the solutions at a controlled temperature (e.g., 50-70 °C) for a defined period.[17]

-

-

Thermal Stability:

-

Store both solid material and solutions of the compound at elevated temperatures (e.g., 60-80 °C) in the dark.

-

-

Photostability:

-

Expose solid material and solutions to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11][12]

-

A control sample should be kept in the dark under the same temperature conditions.

-

-

-

Time Points and Analysis:

-

At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stressed sample.

-

Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from any degradation products.[16]

-

Quantify the amount of remaining this compound and any major degradation products.

-

Characterization of significant degradation products can be performed using techniques like LC-MS.[15]

-

Visualizations

To further clarify the experimental processes, the following diagrams illustrate the workflows for solubility and stability testing.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Forced Degradation Stability Studies.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound CAS#: 5767-35-1 [amp.chemicalbook.com]

- 3. This compound CAS#: 5767-35-1 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. chemscene.com [chemscene.com]

- 6. benchchem.com [benchchem.com]

- 7. scispace.com [scispace.com]

- 8. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ema.europa.eu [ema.europa.eu]

- 12. database.ich.org [database.ich.org]

- 13. researchgate.net [researchgate.net]

- 14. who.int [who.int]

- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Chloro-6-hydrazinopyrimidine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 4-Chloro-6-hydrazinopyrimidine (CAS No: 5767-35-1). The information herein is intended to equip laboratory personnel with the knowledge necessary to handle this chemical compound safely, minimizing exposure risks and ensuring a secure research environment.

Hazard Identification and Classification

While specific GHS classification data is limited, the primary hazards associated with this compound and similar pyrimidine derivatives include potential skin irritation, serious eye irritation, and respiratory irritation. It is crucial to handle this compound with the assumption that it is hazardous upon ingestion, inhalation, or skin contact.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is a prerequisite for safe handling.

| Property | Value | Reference |

| Molecular Formula | C4H5ClN4 | [1] |

| Molecular Weight | 144.56 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 164-165 °C | [1][2] |

| Boiling Point | 254.8±50.0 °C (Predicted) | [1] |

| Density | 1.63±0.1 g/cm3 (Predicted) | [1] |

| pKa | 7.29±0.70 (Predicted) | [1] |

| Storage Temperature | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C | [1] |

Exposure Controls and Personal Protection

To minimize exposure, a combination of engineering controls and personal protective equipment (PPE) is mandatory.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[2][3] A chemical fume hood is the recommended engineering control to prevent the inhalation of dust and vapors.[4][5]

-

Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)

| PPE Type | Specifications | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3][6] | Protects against splashes and dust particles. |

| Skin Protection | Chemical-impermeable gloves (e.g., nitrile) inspected before use.[3][7] Fire/flame resistant and impervious lab coat.[3][6] | Prevents skin contact and absorption. |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation is experienced.[4] A full-face respirator may be necessary in such cases.[3][6] | Protects against inhalation of harmful dust or aerosols. |

| Footwear | Closed-toe shoes.[7] | Protects feet from spills. |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for maintaining a safe laboratory environment.

Handling

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the work area.[7]

Storage

-

Store away from incompatible materials, such as strong oxidizing agents.[4]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is essential.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][6] Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[3][6] |

| Skin Contact | Immediately remove contaminated clothing.[3][6] Wash the affected area with soap and plenty of water.[3][6] Seek medical attention if irritation persists.[8] |

| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6] |

| Ingestion | Do NOT induce vomiting.[3][6] Rinse mouth with water.[3][6] Never give anything by mouth to an unconscious person.[3][6] Call a physician or poison control center immediately.[3][6] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3][6]

-

Specific Hazards: Hazardous combustion products may include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[4]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][4][6]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[3][6] Avoid dust formation and contact with the substance.[6] Ensure adequate ventilation.[3][6]

-

Environmental Precautions: Prevent the chemical from entering drains or surface water.[3]

-

Containment and Cleanup: Use spark-proof tools and explosion-proof equipment.[3] Sweep up the spilled material and place it in a suitable, closed container for disposal.[3][4]

Toxicity and Ecological Information

Detailed toxicological and ecological data for this compound is largely unavailable in the provided search results. Most safety data sheets indicate "no data available" for acute toxicity (oral, dermal, inhalation), carcinogenicity, mutagenicity, and environmental fate.[6]

| Toxicity/Ecological Parameter | Data |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available |

| Skin Corrosion/Irritation | May cause skin irritation |

| Serious Eye Damage/Irritation | May cause serious eye irritation |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available |

| Aspiration Hazard | No data available |

| Toxicity to Fish, Daphnia, Algae | No data available[6] |

| Persistence and Degradability | No data available[6] |

| Bioaccumulative Potential | No data available[6] |

| Mobility in Soil | No data available[6] |

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[6] Do not allow the product to enter drains or sewer systems.[6]

Transport Information

According to the available safety data sheets, this compound is not classified as a dangerous good for transport (ADR/RID, IMDG, IATA).[6]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Caption: Workflow for the safe handling of this compound.

References

The Dawn of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Pyrimidine Derivatives

A comprehensive exploration of the pivotal discoveries, synthetic milestones, and therapeutic evolution of pyrimidine-based compounds, tailored for researchers, scientists, and drug development professionals.

The pyrimidine nucleus, a simple six-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone of modern biochemistry and medicinal chemistry. Its derivatives are fundamental to life itself, forming the building blocks of nucleic acids, and have been harnessed by scientists to create a vast arsenal of therapeutic agents. This technical guide delves into the rich history of pyrimidine chemistry, from the initial isolation of its derivatives from natural sources to the rational design of sophisticated synthetic molecules that have revolutionized medicine.

The Genesis of Pyrimidine Chemistry: Discovery of the Core Structure

The story of pyrimidine begins not with the parent heterocycle, but with its more complex derivatives. The first pyrimidine derivative to be isolated was alloxan in 1818 by Brugnatelli, who obtained it through the oxidation of uric acid. However, the systematic study of this class of compounds began in the late 19th century.

A pivotal moment in the history of pyrimidine chemistry was the first laboratory synthesis of a pyrimidine derivative, barbituric acid, by French chemist Édouard Grimaux in 1879 . This synthesis, achieved through the condensation of urea and malonic acid in the presence of phosphorus oxychloride, laid the groundwork for the development of the barbiturate class of drugs.

The term "pyrimidin" was coined in 1885 by German chemist Adolf Pinner , who was instrumental in elucidating the structure of this heterocyclic system. Pinner's work, which involved the synthesis of pyrimidine derivatives by condensing ethyl acetoacetate with amidines, was crucial in establishing the fundamental structure of the pyrimidine ring.

However, the parent pyrimidine molecule itself remained elusive until 1900 , when Siegmund Gabriel and James Colman successfully synthesized it. Their method involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust in hot water.

Table 1: Key Milestones in the Discovery of the Pyrimidine Core

| Year | Discovery/Event | Key Scientist(s) | Significance |

| 1818 | Isolation of alloxan | Brugnatelli | First isolation of a pyrimidine derivative. |

| 1879 | Synthesis of barbituric acid | Édouard Grimaux | First laboratory synthesis of a pyrimidine derivative. |

| 1885 | Coining of the term "pyrimidin" | Adolf Pinner | Established the name and fundamental understanding of the pyrimidine structure. |

| 1900 | Synthesis of the parent pyrimidine | Siegmund Gabriel & James Colman | First successful synthesis of the core pyrimidine heterocycle. |

Nature's Blueprint: The Discovery of Uracil, Thymine, and Cytosine

The biological significance of pyrimidines came to the forefront with the work of German biochemist Albrecht Kossel , who was awarded the Nobel Prize in Physiology or Medicine in 1910 for his research on nucleic acids. Kossel and his students were the first to isolate and identify the pyrimidine bases that are fundamental components of DNA and RNA.

-

Cytosine was the first of these to be discovered, isolated from calf thymus and herring sperm by Albrecht Kossel and Albert Neumann in 1894 . Its structure was confirmed by synthesis in 1903.

-

Thymine was also isolated from calf thymus by Kossel and Neumann in 1893 .

-

Uracil was discovered in 1900 through the hydrolysis of yeast nuclein.

These discoveries were monumental, revealing the essential role of pyrimidine derivatives in the storage and transmission of genetic information.

Table 2: Discovery of Naturally Occurring Pyrimidine Bases

| Pyrimidine Base | Year of Discovery | Discoverer(s) | Source of Isolation |

| Cytosine | 1894 | Albrecht Kossel & Albert Neumann | Calf thymus, Herring sperm |

| Thymine | 1893 | Albrecht Kossel & Albert Neumann | Calf thymus |

| Uracil | 1900 | Alberto Ascoli | Yeast nuclein |

From the Laboratory to the Clinic: The Rise of Synthetic Pyrimidine Derivatives

The structural insights gained from the study of natural pyrimidines, coupled with the development of synthetic methodologies, paved the way for the creation of a plethora of medicinally important pyrimidine derivatives.

The Barbiturates: A Revolution in Sedative-Hypnotics

Following Grimaux's synthesis of barbituric acid, a vast number of its derivatives were synthesized and evaluated for their pharmacological activity. The introduction of barbital (Veronal) in 1903 marked the beginning of the era of barbiturate sedatives and hypnotics. These drugs, which act as central nervous system depressants, were widely used for treating anxiety, insomnia, and seizure disorders for many decades.

The Sulfa Drugs: A New Dawn in Antibacterial Chemotherapy

The discovery of sulfonamides in the 1930s revolutionized the treatment of bacterial infections. Among these, pyrimidine-containing sulfonamides, such as sulfadiazine , proved to be highly effective. The synthesis of sulfadiazine involves the condensation of a sulfanilamide derivative with a pyrimidine precursor. These drugs act by inhibiting the synthesis of folic acid in bacteria, a pathway essential for their growth and replication.

5-Fluorouracil: A Landmark in Cancer Chemotherapy

The development of 5-fluorouracil (5-FU) in 1957 by Charles Heidelberger, Robert Duschinsky, and their colleagues was a major breakthrough in cancer treatment. By replacing a hydrogen atom at the 5-position of uracil with a fluorine atom, they created a potent antimetabolite that interferes with DNA synthesis in rapidly dividing cancer cells. 5-FU remains a cornerstone of chemotherapy for various solid tumors.

Experimental Protocols of Key Discoveries

This section provides a detailed look at the methodologies employed in some of the foundational discoveries and syntheses of pyrimidine derivatives.

Pinner's Synthesis of Pyrimidine Derivatives (1884)

Adolf Pinner's method provided a versatile route to a variety of substituted pyrimidines.

-

Reactants: An amidine hydrochloride and a β-dicarbonyl compound (e.g., ethyl acetoacetate).

-

Procedure:

-

The amidine hydrochloride and the β-dicarbonyl compound are mixed in an appropriate solvent, often ethanol.

-

The mixture is heated under reflux for several hours.

-

The solvent is then evaporated, and the resulting crude product is purified by recrystallization.

-

Gabriel and Colman's Synthesis of Pyrimidine (1900)

This synthesis provided the parent pyrimidine for the first time.

-

Starting Material: Barbituric acid.

-

Procedure:

-

Barbituric acid is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), to yield 2,4,6-trichloropyrimidine.

-

The 2,4,6-trichloropyrimidine is then reduced using zinc dust in hot water.

-

The resulting pyrimidine is isolated and purified.

-

Isolation of Thymine and Cytosine from Calf Thymus (Kossel & Neumann, 1893-1894)

The original method for isolating these crucial nucleobases involved a multi-step process of extraction and purification from biological material.

-

Source Material: Calf thymus glands.

-

Procedure:

-

The thymus tissue is minced and treated with dilute sulfuric acid to precipitate the nucleoproteins.

-

The precipitate is then hydrolyzed by heating with sulfuric acid to break down the nucleic acids into their constituent bases.

-

The resulting solution is neutralized, and the different bases are separated based on their differential solubility and their ability to form salts with various reagents (e.g., picric acid, silver nitrate).

-

Fractions containing thymine and cytosine are further purified by repeated crystallization.

-

Original Synthesis of Sulfadiazine

The synthesis of this important sulfa drug involves a multi-step process.

-

Key Intermediates: p-Acetamidobenzenesulfonyl chloride and 2-aminopyrimidine.

-

Procedure:

-

Acetanilide is chlorosulfonated to produce p-acetamidobenzenesulfonyl chloride.

-

Separately, 2-aminopyrimidine is synthesized.

-

The p-acetamidobenzenesulfonyl chloride is then condensed with 2-aminopyrimidine in the presence of a base like pyridine.

-

The resulting N-acetylsulfadiazine is hydrolyzed with sodium hydroxide to remove the acetyl protecting group, yielding sulfadiazine.

-

Original Synthesis of 5-Fluorouracil (5-FU)

The initial synthesis of this groundbreaking anticancer drug was a landmark achievement in medicinal chemistry.

-

Starting Material: Uracil.

-

Procedure:

-

Uracil is treated with a mixture of trifluoromethyl hypofluorite (CF₃OF) in an inert solvent.

-

The reaction introduces a fluorine atom at the 5-position of the pyrimidine ring.

-

The resulting 5-fluorouracil is then isolated and purified.

-

Conclusion: A Legacy of Discovery and Innovation

The history of pyrimidine derivatives is a testament to the power of chemical synthesis and the profound impact of understanding the molecular basis of life. From the early, serendipitous isolations to the targeted design of life-saving drugs, the journey of pyrimidine chemistry has been one of continuous discovery and innovation. The fundamental principles established by the pioneers in this field continue to inspire and guide modern researchers in their quest for new therapeutic agents and a deeper understanding of biological processes. The pyrimidine scaffold, in all its diverse forms, will undoubtedly remain a central focus of chemical and biological research for the foreseeable future.

4-Chloro-6-hydrazinopyrimidine molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This document provides the fundamental chemical properties of 4-Chloro-6-hydrazinopyrimidine, a heterocyclic organic compound. Its structure, featuring a pyrimidine ring with chloro and hydrazine substituents, makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.

Core Chemical Properties

The essential molecular data for this compound is summarized below. This information is critical for stoichiometric calculations in chemical reactions, analytical characterization, and quality control processes.

| Property | Value | Reference |

| Molecular Formula | C₄H₅ClN₄ | [1][2][3][4][5] |

| Molecular Weight | 144.56 g/mol | [1][2][3] |

| Synonyms | (6-chloropyrimidin-4-yl)hydrazine, 4-Chloro-6-hydrazinylpyrimidine | [1][2] |

| CAS Number | 5767-35-1 | [1][2][3] |

Context and Applications

This compound serves as a key building block in organic synthesis. The hydrazine group (-NHNH₂) is reactive and can participate in various reactions, such as condensations, to form larger, more complex molecular structures. The chlorine atom at the 4-position of the pyrimidine ring is also a reactive site, susceptible to nucleophilic substitution, further enhancing its utility as a synthetic intermediate.

Note: The requested detailed experimental protocols and logical diagrams are not applicable to the presentation of fundamental, constant data like molecular weight and formula. These properties are calculated based on atomic masses and are not determined through a workflow or experimental protocol in this context. There are no signaling pathways associated with the compound's basic chemical identifiers.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Pyrazolo[3,4-d]pyrimidines from 4-Chloro-6-hydrazinopyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of the pyrazolo[3,4-d]pyrimidine scaffold, a core structure in many clinically relevant kinase inhibitors, starting from 4-chloro-6-hydrazinopyrimidine. This class of compounds has garnered significant interest in medicinal chemistry due to its bioisosteric relationship with purines, allowing them to effectively compete for the ATP-binding sites of various kinases.[1][2]

Introduction

Pyrazolo[3,4-d]pyrimidines are a class of fused heterocyclic compounds that have emerged as a "privileged scaffold" in drug discovery. Their structural similarity to adenine allows them to function as ATP-competitive inhibitors for a wide range of protein kinases, which are critical regulators of cellular signaling pathways.[2] Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer. Consequently, pyrazolo[3,4-d]pyrimidine derivatives have been successfully developed as potent inhibitors of various kinases, including Src, Bruton's tyrosine kinase (BTK), and Protein Kinase D (PKD), leading to their investigation and use as anti-cancer agents.[3][4]

The synthesis of the pyrazolo[3,4-d]pyrimidine core can be achieved through several synthetic routes. A common and effective strategy involves the cyclocondensation of a substituted hydrazinopyrimidine with a suitable one-carbon electrophile. This protocol focuses on the synthesis starting from this compound, a readily accessible starting material.

Synthetic Workflow

The overall synthetic strategy involves a two-step process starting from a commercially available dihalopyrimidine. The first step is a nucleophilic substitution to introduce the hydrazine moiety, followed by a cyclocondensation reaction to form the pyrazolo[3,4-d]pyrimidine ring system.

Caption: General workflow for the synthesis of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine.

Data Presentation: Reaction Parameters

The following table summarizes typical reaction conditions for the key cyclocondensation step. The data is based on analogous transformations of similar substrates, providing a starting point for optimization.

| Entry | One-Carbon Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Triethyl orthoformate | Acetic Anhydride | 120-140 | 4-8 | 75-90 |

| 2 | Formic acid | None | 100-110 | 6-12 | 70-85 |

| 3 | Dimethylformamide | None | 150-160 | 8-16 | 65-80 |

Experimental Protocols

Materials:

-

4,6-Dichloropyrimidine

-

Hydrazine hydrate

-

Ethanol

-

Triethyl orthoformate

-

Acetic anhydride

-

Sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Equipment:

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Apparatus for column chromatography

-

Standard laboratory glassware

Protocol 1: Synthesis of this compound

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,6-dichloropyrimidine (10.0 g, 67.1 mmol) in ethanol (100 mL).

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (3.4 mL, 70.5 mmol) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

Isolation: Pour the concentrated mixture into ice-cold water (200 mL). Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound as a solid.

Protocol 2: Synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

-

Reaction Setup: In a 100 mL round-bottom flask, suspend this compound (5.0 g, 34.6 mmol) in triethyl orthoformate (25 mL) and acetic anhydride (10 mL).

-

Cyclization: Heat the mixture to reflux (approximately 120-140 °C) and maintain for 6 hours. The reaction should become a clear solution as it progresses.

-

Solvent Removal: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature. Remove the excess triethyl orthoformate and acetic anhydride under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 4-chloro-1H-pyrazolo[3,4-d]pyrimidine as a pure solid.

Application in Drug Development: Targeting Kinase Signaling Pathways

Pyrazolo[3,4-d]pyrimidines are particularly effective as inhibitors of tyrosine kinases, which play a crucial role in cell proliferation, differentiation, and survival. For instance, derivatives of this scaffold have been shown to inhibit Src family kinases. Src is a non-receptor tyrosine kinase that, when aberrantly activated, contributes to the development and progression of various cancers by promoting cell growth, invasion, and angiogenesis.

The diagram below illustrates a simplified signaling pathway involving Src kinase and how a pyrazolo[3,4-d]pyrimidine-based inhibitor can block its activity.

Caption: Inhibition of the Src kinase signaling pathway by a pyrazolo[3,4-d]pyrimidine derivative.

By competitively binding to the ATP pocket of Src kinase, the pyrazolo[3,4-d]pyrimidine inhibitor prevents the phosphorylation of downstream substrates.[5] This blockade of signal transduction can lead to cell cycle arrest and a reduction in tumor growth, highlighting the therapeutic potential of this class of compounds.[5] The versatility of the pyrazolo[3,4-d]pyrimidine scaffold allows for the synthesis of a diverse library of derivatives, enabling the fine-tuning of potency and selectivity against specific kinase targets.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Reaction of 4-Chloro-6-hydrazinopyrimidine with Aldehydes and Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 4-chloro-6-hydrazinopyrimidine with aldehydes and ketones is a cornerstone in the synthesis of pyrazolo[3,4-d]pyrimidines, a class of fused heterocyclic compounds of significant interest in medicinal chemistry. As structural analogs of purines, these compounds are recognized as "privileged scaffolds" capable of interacting with a wide range of biological targets.[1][2][3] The resulting pyrazolo[3,4-d]pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, kinase inhibitory, antiviral, and antimicrobial properties.[4][5][6]

This versatile condensation reaction allows for the introduction of diverse substituents at the pyrazole ring, enabling the generation of large chemical libraries for drug discovery and lead optimization. The pyrazolo[3,4-d]pyrimidine core acts as a bioisostere of adenine, allowing it to effectively compete for the ATP binding sites of various kinases, a key mechanism in its anticancer effects.[1] Notably, derivatives of this scaffold have shown potent inhibitory activity against enzymes such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and Src tyrosine kinase, which are often dysregulated in cancer.[1][6]

These application notes provide detailed protocols for the synthesis of pyrazolo[3,4-d]pyrimidines from this compound and various carbonyl compounds, summarize key quantitative data on product yields and biological activities, and illustrate the underlying chemical and biological pathways.

Reaction Mechanism and Experimental Workflow

The synthesis of pyrazolo[3,4-d]pyrimidines from this compound and carbonyl compounds proceeds via a two-step sequence:

-

Hydrazone Formation: The initial step is a condensation reaction between the hydrazine moiety of this compound and the carbonyl group of an aldehyde or ketone. This acid-catalyzed reaction forms a hydrazone intermediate with the elimination of a water molecule.

-

Intramolecular Cyclization: The hydrazone intermediate then undergoes an intramolecular cyclization, where the nitrogen of the pyrimidine ring attacks the carbon of the C=N bond, leading to the formation of the pyrazole ring. This is followed by tautomerization to yield the stable aromatic pyrazolo[3,4-d]pyrimidine core.

The general reaction scheme is depicted below:

Caption: General reaction scheme for the synthesis of pyrazolo[3,4-d]pyrimidines.

A typical experimental workflow for this synthesis is outlined in the following diagram:

References

- 1. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. orientjchem.org [orientjchem.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. – Oriental Journal of Chemistry [orientjchem.org]

- 6. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Nucleophilic Substitution of 4-Chloro-6-hydrazinopyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the nucleophilic aromatic substitution (SNAr) of the chloro group in 4-Chloro-6-hydrazinopyrimidine. This procedure is a fundamental transformation in medicinal chemistry for the synthesis of various pyrimidine-based scaffolds. The protocol described herein focuses on the substitution of the chlorine atom with a hydrazine moiety to yield 4,6-dihydrazinopyrimidine, a versatile building block for the synthesis of more complex heterocyclic systems. The methodology is based on established procedures for nucleophilic substitution on chloropyrimidines.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 4,6-dihydrazinopyrimidine from a chloropyrimidine precursor using hydrazine hydrate.

| Parameter | Value | Reference |

| Starting Material | 4,6-dichloropyrimidine | [1] |

| Nucleophile | Hydrazine Hydrate | [1] |

| Solvent | Hydrazine Hydrate (in excess) | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Reaction Time | 1 hour | [1] |

| Yield | Not explicitly stated for the dihydrazino product from the monochloro intermediate, but the overall process from dichloropyrimidine is efficient. | |

| Product | 4,6-dihydrazinylpyrimidine | [1] |

Note: The referenced protocol starts from 4,6-dichloropyrimidine. The conditions are directly applicable for the second substitution of this compound.

Experimental Protocol

Synthesis of 4,6-dihydrazinopyrimidine

This protocol details the nucleophilic substitution of the chlorine atom in this compound with hydrazine.

Materials:

-

This compound

-

Hydrazine hydrate (85% or similar concentration)

-

Cold deionized water

-

Ethanol (for washing)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add this compound.

-

Reagent Addition: To the starting material, add an excess of hydrazine hydrate. The hydrazine hydrate acts as both the nucleophile and the solvent. A significant excess (e.g., 10-20 equivalents) ensures the reaction goes to completion.

-

Reaction: Stir the resulting suspension vigorously at room temperature for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion of the reaction, pour the mixture into a beaker containing cold deionized water to precipitate the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold deionized water to remove excess hydrazine hydrate and any inorganic salts.

-

Further wash the product with a small amount of cold ethanol to aid in drying.

-

Drying: Dry the purified 4,6-dihydrazinopyrimidine product under vacuum to a constant weight.

Characterization: